Bis(2-methyl-3-furyl)disulfide is a volatile sulfur compound (VSC) frequently identified in cooked meat products like ham [, , ] and dry-fermented sausages []. It contributes significantly to the characteristic meaty, roasted, and savory aroma of these foods [, , , , , ]. This compound is often generated during thermal processing through the Maillard reaction [, , , ], specifically from the degradation of thiamine (Vitamin B1) [, , ] or reactions involving cysteine and ribose [].
[1] https://www.semanticscholar.org/paper/0a0a4d250358c56d8658d2073ca0d2ee69f4637f[2] https://www.semanticscholar.org/paper/10a7f76c257b90055bbf78f0e1d8da3c8cfcf5b9[3] https://www.semanticscholar.org/paper/116451726dfbb2484eb391767a536b4905e60065[4] https://www.semanticscholar.org/paper/14764e877abd79bf7cef46cba1b1999984dd7ae2[5] https://www.semanticscholar.org/paper/204fc0173657f46a0b5062b5ced2adf0e6d796ee[6] https://www.semanticscholar.org/paper/32c0940629a2b6d8eb76966c7da771e5223e9f66[7] https://www.semanticscholar.org/paper/5572117c5595d8f8edb7371bee6db20ca6f5d1a8[8] https://www.semanticscholar.org/paper/58a85e77cf5d016af50baa0a3ecbd613a9d7acde[9] https://www.semanticscholar.org/paper/68cd88c9b0374c8f9775c80159fab348a75cce03[10] https://www.semanticscholar.org/paper/6a4b464de5c57cac063cf69bdaaa8feb65652bae [] https://www.semanticscholar.org/paper/8a739e98dbb067843ebcb3d8ce3a383c08c43352[12] https://www.semanticscholar.org/paper/c720a4daad3ab529317aa6be371a1ef8f7bec917[13] https://www.semanticscholar.org/paper/d57b61d8e688da0789859624f041c0ddd2604666[14] https://www.semanticscholar.org/paper/e6b44c539bcbceea1fae8c06aa621fe3226cee55[15] https://www.semanticscholar.org/paper/edff9ca9770b8aac6488ac315bb4085785c47a26[16] https://www.semanticscholar.org/paper/ee014f0b3c568daa2c56d848c71db3ad42bbfae4[17] https://www.semanticscholar.org/paper/f5893873ba58fc8ec3a750e5364294d5ac8e999e[18] https://www.semanticscholar.org/paper/fa360ccb5ac62af15d505862eed2910644875e20
Bis(2-methyl-3-furyl)disulfide is a sulfur-containing organic compound known for its unique flavor profile and potential biological activities. It is classified under the category of disulfides, specifically as a derivative of 2-methyl-3-furanthiol. The compound has garnered attention in both food science and medicinal chemistry due to its flavoring properties and potential antimicrobial effects.
This compound is typically synthesized from 2-methyl-3-furanthiol, which is derived from natural sources such as certain plant species. The synthesis process often involves the use of dimethyl sulfoxide as a reagent, facilitating the formation of the disulfide linkage.
The primary method for synthesizing bis(2-methyl-3-furyl)disulfide involves a reaction between 2-methyl-3-furanthiol and dimethyl sulfoxide under controlled conditions.
The molecular structure of bis(2-methyl-3-furyl)disulfide features two 2-methyl-3-furyl groups connected by a disulfide bond.
Bis(2-methyl-3-furyl)disulfide can participate in various chemical reactions, particularly involving nucleophilic substitutions or oxidative transformations.
The mechanism of action for bis(2-methyl-3-furyl)disulfide involves its interaction with biological systems, particularly in inducing oxidative stress leading to cellular apoptosis.
Research shows that this compound can stimulate reactive oxygen species production, which plays a crucial role in its cytotoxic effects against certain cancer cell lines .
Relevant analytical techniques such as infrared spectroscopy and nuclear magnetic resonance provide insights into the functional groups and molecular environment within the compound .
Bis(2-methyl-3-furyl)disulfide finds applications in several fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2